Navigating the Chemical Landscape of Dichloronitrobenzotrifluorides: A Technical Guide for Scientific Professionals
Navigating the Chemical Landscape of Dichloronitrobenzotrifluorides: A Technical Guide for Scientific Professionals
A Note on the Subject Compound: Initial searches for "3,6-Dichloro-2-nitrobenzodifluoride" and the likely intended "3,6-Dichloro-2-nitrobenzotrifluoride" did not yield specific data for this particular isomer. This suggests that this specific substitution pattern may be uncommon or not extensively documented in publicly available literature. This guide will, therefore, provide a comprehensive overview of the chemical properties, synthesis, and applications of the broader class of dichloronitrobenzotrifluoride isomers, drawing on available data for structurally related compounds. The principles and methodologies discussed herein are directly applicable to the hypothetical "3,6-dichloro-2-nitro" isomer and provide a robust framework for its study.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of a trifluoromethyl group (-CF3) into organic molecules is a cornerstone of modern drug design, significantly influencing a compound's lipophilicity, metabolic stability, and binding affinity.[1] Dichloronitrobenzotrifluorides are a class of halogenated aromatic nitro compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[2] The presence of chlorine, nitro, and trifluoromethyl groups on the benzene ring provides a rich platform for a variety of chemical transformations, making these compounds highly valuable to researchers and drug development professionals.
Physicochemical Properties: A Comparative Analysis of Isomers
The physical and chemical properties of dichloronitrobenzotrifluorides are highly dependent on the substitution pattern of the chloro, nitro, and trifluoromethyl groups on the benzene ring. Below is a summary of available data for representative isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL) |
| 2-Chloro-5-nitrobenzotrifluoride | 777-37-7 | C7H3ClF3NO2 | 225.55 | Liquid | 108 °C/10 mmHg | 1.527 |
| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | C7H3ClF3NO2 | 225.55 | Liquid | 222 °C | 1.511 |
| 5-Chloro-2-nitrobenzotrifluoride | 118-83-2 | C7H3ClF3NO2 | 225.55 | - | - | - |
| 2,4-Dichloro-3-nitrobenzotrifluoride | 203915-49-5 | C7H2Cl2F3NO2 | 260.00 | - | - | - |
| 3,4-Dichloro-6-nitrobenzotrifluoride | 50594-31-5 | C7H2Cl2F3NO2 | 259.99 | - | - | - |
Data compiled from various sources.[3][4][5]
Synthesis of Dichloronitrobenzotrifluorides: A Stepwise Approach
The synthesis of dichloronitrobenzotrifluorides typically involves a multi-step process, starting from a readily available benzotrifluoride precursor. The general strategy involves electrophilic aromatic substitution reactions, namely chlorination and nitration. The order of these reactions is crucial in directing the regioselectivity to obtain the desired isomer.
Conceptual Workflow for the Synthesis of Dichloronitrobenzotrifluorides
Caption: General synthetic pathways to dichloronitrobenzotrifluorides.
Experimental Protocol: Synthesis of 3-Nitrobenzotrifluoride
This protocol describes the nitration of benzotrifluoride, a common precursor for many substituted benzotrifluorides.[6]
Materials:
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Benzotrifluoride
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Concentrated Nitric Acid (HNO3)
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Concentrated Sulfuric Acid (H2SO4)
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Ice
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Sodium Bicarbonate solution (saturated)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
Procedure:
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Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. Maintain the temperature between 0°C and 10°C.
-
Addition of Benzotrifluoride: Slowly add benzotrifluoride dropwise to the cold nitrating mixture with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
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Reaction: After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
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Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
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Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by fractional distillation to yield 3-nitrobenzotrifluoride. The crude product typically contains a mixture of isomers, with the meta-isomer being the major product.[6]
Reactivity and Chemical Transformations
The chemical reactivity of dichloronitrobenzotrifluorides is dictated by the interplay of its functional groups.
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Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Fe/HCl). This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds, as the resulting aniline derivative can undergo a wide range of further reactions.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the presence of chloro substituents, activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the chlorine atoms by various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse array of derivatives.
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Further Electrophilic Aromatic Substitution: While the trifluoromethyl and nitro groups are deactivating, further electrophilic substitution is possible under harsh conditions, although it is often difficult to control the regioselectivity.
Applications in Drug Discovery and Development
Dichloronitrobenzotrifluoride derivatives are valuable building blocks in the synthesis of bioactive molecules. The trifluoromethyl group can enhance drug efficacy by improving metabolic stability and increasing lipophilicity, which can aid in cell membrane permeability.[1] The dichloro and nitro functionalities provide handles for further chemical modifications to optimize the pharmacological profile of a lead compound.
Illustrative Role in Medicinal Chemistry
Caption: Synthetic utility of dichloronitrobenzotrifluorides in medicinal chemistry.
Safety and Handling
Substituted nitroaromatic compounds should be handled with care due to their potential toxicity. While specific data for all isomers is not available, related compounds are classified as hazardous.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
GHS Hazard Information for Representative Isomers:
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5-Chloro-2-nitrobenzotrifluoride: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
Spectroscopic Characterization
The structural elucidation of dichloronitrobenzotrifluoride isomers relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with chemical shifts and coupling patterns dependent on the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will typically show a singlet for the -CF3 group.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Cl stretching vibrations will be present.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the two chlorine atoms.
Conclusion
References
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PubChem. 5-Chloro-2-nitrobenzotrifluoride. Available from: [Link]
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Doc Brown's Chemistry. Isomers of C2H2Cl2. Available from: [Link]
- Google Patents. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
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Doc Brown's Chemistry. Isomers of C5H10Cl2. Available from: [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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Doc Brown's Chemistry. Isomers of C3H6Cl2. Available from: [Link]
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Chem-Supply. 3-Nitrobenzotrifluoride: Properties, Uses, and Safety Considerations. Available from: [Link]
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Suzhou Health Chemicals Co. 3,4-Dichloro-6-nitrobenzotrifluoride. Available from: [Link]
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